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Compound of Interest

3-Bromo-2-hydroxy-5-
Compound Name:
methylpyridine

Cat. No.: B090738

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound
3-Bromo-2-hydroxy-5-methylpyridine (CAS No. 17282-02-9). Due to the limited availability of
public domain spectral data for this specific compound, this guide outlines the expected
spectral characteristics based on its chemical structure and provides detailed, standardized
experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data.

Compound Information

o |[UPAC Name: 3-bromo-5-methyl-1H-pyridin-2-one

e Synonyms: 3-Bromo-5-methylpyridin-2-ol, 3-Bromo-5-methyl-2(1H)-pyridinone, 3-Bromo-2-
hydroxy-5-picoline[1]

e CAS Number: 17282-02-9[2][3]
e Molecular Formula: CeHsBrNO[2]
» Molecular Weight: 188.02 g/mol [1][2]

e Chemical Structure:
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Spectral Data Summary

The following tables summarize the expected and reported spectral data for 3-Bromo-2-

hydroxy-5-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data for 3-Bromo-2-hydroxy-5-methylpyridine is not readily

available in the public domain. The following are predicted chemical shifts and multiplicities

based on the structure.

H NMR (Proton NMR) Data (Predicted)

Chemical Shift ()

Multiplicity Number of Protons  Assignment
(ppm)
~11-13 Broad Singlet 1H N-H (pyridinone)
~75-7.8 Singlet 1H H-4 (Aromatic)
~72-75 Singlet 1H H-6 (Aromatic)
~22-24 Singlet 3H -CHs (Methyl)

13C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (8) (ppm)

Assighment

~ 160 - 165 C=0 (Carbonyl)
~ 140 - 145 C-5 (Aromatic)
~135-140 C-6 (Aromatic)
~120- 125 C-4 (Aromatic)
~105-110 C-3 (C-Br)
~15-20 -CHs (Methyl)
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Infrared (IR) Spectroscopy

An FTIR spectrum of 3-Bromo-2-hydroxy-5-methylpyridine has been reported using a Bruker
Tensor 27 FT-IR spectrometer with the KBr pellet technique.[1] While the full dataset is not
publicly available, the expected characteristic absorption bands are listed below, with reference
to a similar compound, 5-bromo-2,3-dihydroxy pyridine.

Wavenumber (cm~—?) Intensity Assignment

3100 - 3200 Medium N-H Stretch (pyridinone)
3000 - 3100 Weak C-H Stretch (aromatic)
2850 - 2950 Weak C-H Stretch (methyl)

~ 1680 Strong C=0 Stretch (pyridinone)
1600 - 1450 Medium C=C Stretch (aromatic ring)
~ 570 Medium C=0 in-plane bend

Below 1000 Medium C-Br Stretch

Mass Spectrometry (MS)

Note: Experimental mass spectrometry data for 3-Bromo-2-hydroxy-5-methylpyridine is not
readily available in the public domain. The following are predicted m/z values based on the
structure.

Electron Impact (El) Mass Spectrum Data (Predicted)

miz Relative Intensity (%) Assighment

[M]* (Molecular ion peak,

187/189 High o

bromine isotope pattern)
108 Medium [M - Br]*
80 Medium [M-Br-COJ*
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Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

A general protocol for obtaining *H and 3C NMR spectra of substituted pyridines is as follows:

o Sample Preparation: Dissolve 5-10 mg of 3-Bromo-2-hydroxy-5-methylpyridine in
approximately 0.6 mL of a deuterated solvent (e.g., DMSO-ds or CDCIs) in an NMR tube.

 Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
e 'H NMR Acquisition Parameters:
o Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
o Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.
o Acquisition Time: 2-3 seconds.
o Relaxation Delay: 1-2 seconds.
o Number of Scans: 8 to 16 scans for a standard spectrum.
e 13C NMR Acquisition Parameters:

o Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker
instruments).

[e]

Spectral Width: Approximately 200-220 ppm.

[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024 or more, depending on the sample concentration.

» Data Processing:
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[e]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

o

Phase the resulting spectrum.

[¢]

Reference the spectrum to the residual solvent peak or an internal standard (e.g.,
Tetramethylsilane, TMS, at 0 ppm).

Perform baseline correction.

[¢]

FT-IR Spectroscopy (KBr Pellet Method)

The reported method for obtaining the IR spectrum was the KBr pellet technique.[1] A detailed
protocol is as follows:

e Sample Preparation:

o Thoroughly grind 1-2 mg of 3-Bromo-2-hydroxy-5-methylpyridine into a fine powder
using an agate mortar and pestle.

o Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr)
powder to the mortar.

o Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.
e Pellet Formation:

o Transfer a portion of the mixture into a pellet die.

o Place the die into a hydraulic press.

o Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
o Data Acquisition:

o Record a background spectrum of a pure KBr pellet.

o Place the sample pellet in the spectrometer's sample holder.
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o Acquire the IR spectrum, typically in the range of 4000-400 cm~1, with a resolution of 4

cm™1,

Mass Spectrometry (Electron Impact)

A general protocol for obtaining an El mass spectrum of a small aromatic compound is as
follows:

o Sample Introduction: Introduce a small amount of the solid sample directly into the ion
source via a direct insertion probe, or if sufficiently volatile, via a gas chromatograph (GC-
MS).

* lonization:
o lonization Mode: Electron Impact (El).
o Electron Energy: 70 eV.[4][5]
e Mass Analysis:
o Analyzer Type: Quadrupole or Time-of-Flight (TOF).

o Mass Range: Scan a mass-to-charge (m/z) range appropriate for the compound, for
instance, m/z 40-400.

o Data Acquisition: Acquire the mass spectrum, recording the m/z values and their relative
intensities.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of 3-Bromo-2-
hydroxy-5-methylpyridine.
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General workflow for spectral analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectral Data Analysis of 3-Bromo-2-hydroxy-5-
methylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b090738#spectral-data-for-3-bromo-2-hydroxy-5-
methylpyridine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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